molecular formula C24H21NO4 B2873238 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid CAS No. 174213-78-6

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid

Cat. No.: B2873238
CAS No.: 174213-78-6
M. Wt: 387.435
InChI Key: LBHWHSFAKSZFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises a phenyl ring substituted with an Fmoc-protected amino group at the para position, linked to a propanoic acid backbone. This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) . The phenylpropanoic acid scaffold provides structural rigidity and influences interactions in biological systems, making it valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15(23(26)27)16-10-12-17(13-11-16)25-24(28)29-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHWHSFAKSZFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid, also known by its IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C32H29NO4
  • Molecular Weight : 491.59 g/mol
  • CAS Number : 1379865-25-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to the fluorenylmethoxycarbonyl group. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 0.156 mg/mL and minimal biofilm eradication concentrations (MBEC) at 0.019 mg/mL . This suggests that modifications to the fluorenylmethoxycarbonyl framework can enhance antibacterial properties.

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer potential. Research indicates that certain fluorenyl derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Enzyme Inhibition

Studies have also demonstrated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit proteases critical for cancer cell proliferation, suggesting a role in cancer therapy development .

Study 1: Antimicrobial Efficacy

In a comparative study of several fluorenyl derivatives, the compound exhibited superior activity against biofilms formed by pathogenic bacteria. The study utilized both planktonic and biofilm growth states to assess efficacy, confirming its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Cytotoxicity Against Cancer Cells

A detailed investigation into the cytotoxic effects of the compound revealed that it significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations of 10 µM and above. The study employed flow cytometry to analyze apoptosis rates, showing a substantial increase in early apoptotic cells upon treatment with the compound .

The proposed mechanism of action for the biological activities of this compound includes:

  • Interaction with Cellular Targets : The fluorenyl group may facilitate binding to specific cellular receptors or enzymes, altering their activity.
  • Induction of Apoptosis : Evidence suggests that compounds induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Data Table

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.156 mg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
Enzyme InhibitionVarious proteasesNot specified

Comparison with Similar Compounds

Tables

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid -CH₃ (ortho) C₂₅H₂₃NO₄ 401.45 99.76% purity, stable at -20°C
(S)-2-(Fmoc-amino)-3-(4-(difluoromethyl)phenyl)propanoic acid -CF₂H C₂₅H₂₁F₂NO₄ 449.44 98% purity, $172/100mg
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine -OCH₂CH₂NHBoc C₃₁H₃₂N₂O₇ 526.58 Hydrophilic, for SPPS
(3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid -NO₂ C₂₄H₂₀N₂O₆ 432.43 Photosensitive, π-π stacking

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